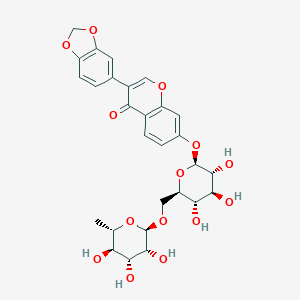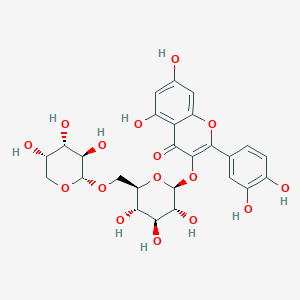
Robinetinidinchlorid
Übersicht
Beschreibung
Robinetinidin chloride is an anthocyanidin, a type of flavonoid . It is also known as 3,3’,4’,5’,7-Pentahydroxyflavylium chloride . Prorobinetinidins, condensed tannins oligomers containing robinetinidol, can be found in Stryphnodendron adstringens . They yield robinetinidin when depolymerized under oxidative conditions .
Molecular Structure Analysis
Robinetinidin chloride has a molecular formula of C15H11ClO6 . Its molecular weight is 322.69 g/mol . The InChI key is SSFSVCKWRJIXDS-UHFFFAOYSA-N . The canonical SMILES string is C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] .
Physical And Chemical Properties Analysis
Robinetinidin chloride has a molecular formula of C15H11ClO6 and a molecular weight of 322.7 g/mol . It is available as a powder .
Wissenschaftliche Forschungsanwendungen
Analytische Chemie Standard
Robinetinidinchlorid dient als analytischer Standard in chromatographischen Verfahren wie HPLC (Hochleistungsflüssigkeitschromatographie) und GC (Gaschromatographie) . Es wird zur Kalibrierung von Instrumenten, zur Validierung von Methoden und zur Sicherstellung der Genauigkeit von Analyseergebnissen verwendet, insbesondere bei der Analyse von Lebensmitteln und Getränken.
Medizinische Forschung
In der medizinischen Forschung wurde this compound als Verbindung mit potenziellen therapeutischen Anwendungen identifiziert. Es hat sich gezeigt, dass es Symptome von Fettsäurestörungen wie Kachexie, Anorexie und Dyspnoe durch Hemmung der Produktion von Entzündungszytokinen wirksam behandelt .
Klebstoffanwendungen
This compound wird als Rohstoff für die Entwicklung von biobasierten Klebstoffen untersucht. Seine chemische Struktur ermöglicht es ihm, ein Vorläufer bei der Synthese von Klebstoffen zu sein, die im Vergleich zu Klebstoffen auf petrochemischer Basis nachhaltiger und umweltfreundlicher sind .
Industrielle Anwendungen
Im Industriesektor wird this compound aufgrund seiner Eigenschaften als Flavonoidverbindung verwendet. Es hat Aufmerksamkeit für seine therapeutischen und umweltbezogenen Anwendungen erlangt, einschließlich seiner Rolle bei der Synthese komplexer Polyphenolstrukturen.
Lebensmittelindustrie
This compound ist für Anwendungen in der Lebensmittelindustrie geeignet, wo es als analytischer Standard verwendet wird, um die Qualität und Sicherheit von Lebensmitteln zu gewährleisten. Es spielt eine Rolle bei der Analyse von Lebensmittelbestandteilen und -verunreinigungen .
Umweltwirkungsstudien
Die Verbindung ist auch in Studien relevant, die die Umweltbelastung von Chemikalien bewerten. Forschungen zu den Auswirkungen von chlorbasierten Desinfektionsmitteln, zu denen auch Verbindungen wie this compound gehören, sind entscheidend, um ihren ökologischen Fußabdruck zu verstehen und sichere Anwendungspraktiken zu gewährleisten .
Safety and Hazards
Safety goggles with side-shields, protective gloves, and impervious clothing are recommended when handling Robinetinidin chloride . It is also advised to use a suitable respirator . The product should be kept away from drains, water courses, or the soil . Spillages should be cleaned in a safe way as soon as possible .
Wirkmechanismus
Target of Action
Robinetinidin chloride is a flavan-3-ol derivative . It is of interest in the field of natural product chemistry and plant sciences . .
Mode of Action
It is known to play a role in plant defense mechanisms, particularly in the context of its role as a tannin constituent contributing to the astringency and color of certain plants and fruits .
Biochemical Pathways
Robinetinidin is an anthocyanidin, a type of flavonoid . Prorobinetinidins, condensed tannins oligomers containing robinetinidol, can be found in Stryphnodendron adstringens . They yield robinetinidin when depolymerized under oxidative conditions . .
Result of Action
It is known to contribute to the astringency and color of certain plants and fruits .
Biochemische Analyse
Biochemical Properties
Robinetinidin chloride is known to interact with various biomolecules. As an anthocyanidin, it is part of the group of water-soluble pigments which are responsible for the red, purple, and blue colors of many fruits and vegetables
Cellular Effects
It is known that anthocyanidins, including Robinetinidin chloride, can have antioxidant properties . This suggests that Robinetinidin chloride could potentially influence cell function by protecting against oxidative stress.
Molecular Mechanism
As an anthocyanidin, it is known to have antioxidant properties, suggesting it may interact with reactive oxygen species within the cell
Metabolic Pathways
As an anthocyanidin, it is likely involved in the flavonoid biosynthesis pathway
Eigenschaften
IUPAC Name |
5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVCKWRJIXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583684 | |
| Record name | Robinetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3020-09-5 | |
| Record name | Robinetinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robinetinidin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robinetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROBINETINIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW6W3V57N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)





